N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linked to two key structural motifs:
- Piperidine core: The piperidine ring is substituted at the 1-position with a cyclopropylsulfonyl group, a polar and electron-withdrawing moiety that may enhance metabolic stability and influence receptor binding. The 4-position of the piperidine is functionalized with a methyl group bridging to the propanamide chain.
- Aromatic group: The terminal phenyl ring bears a trifluoromethyl (-CF₃) group at the para position, a common bioisostere known to improve lipophilicity and resistance to oxidative metabolism.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3S/c20-19(21,22)16-4-1-14(2-5-16)3-8-18(25)23-13-15-9-11-24(12-10-15)28(26,27)17-6-7-17/h1-2,4-5,15,17H,3,6-13H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDMSBJNBBRUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-yl)methanol
Intermediate Preparation
The piperidine core is first modified with a cyclopropylsulfonyl group. A common approach involves sulfonylation of 4-(hydroxymethyl)piperidine:
- Sulfonylation Reaction
Key Reference : Patent US20090112021A1 demonstrates sulfonylation of piperidine derivatives using sulfonyl chlorides under mild conditions.
Oxidation to 1-(Cyclopropylsulfonyl)piperidine-4-carbaldehyde
The hydroxymethyl group is oxidized to an aldehyde for subsequent chain elongation:
Wittig Reaction for Propanamide Chain Introduction
The aldehyde undergoes a Wittig reaction to install the propanamide precursor:
Reductive Amination and Amide Formation
The acrylaldehyde intermediate is converted to the propanamide via reductive amination and coupling:
Reductive Amination
Amide Coupling
Alternative Pathways and Optimization
Direct Amide Coupling via Carboxylic Acid
An alternative route involves coupling 3-(4-(trifluoromethyl)phenyl)propanoic acid with the piperidine amine:
Solid-Phase Synthesis for Scalability
Patent CN114920686B highlights the use of resin-bound intermediates for efficient purification. This method reduces side reactions and improves yields (≥90%) in multi-step sequences.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sulfonylation (Step 2.1) | High regioselectivity, mild conditions | Requires anhydrous conditions | 75–85% |
| Wittig Reaction (Step 2.3) | Stereocontrol for trans-alkene | Sensitive to moisture | 65–75% |
| Reductive Amination | Compatible with sensitive functional groups | Over-reduction risks | 70–80% |
| Direct Amide Coupling | High efficiency, fewer steps | Requires pre-activated acid | 85–90% |
Chemical Reactions Analysis
Oxidation Reactions
The piperidine ring and sulfur-containing groups are primary sites for oxidation:
-
Piperidine Ring Oxidation : Under strong oxidizing conditions (e.g., H₂O₂/H₂SO₄), the tertiary amine in the piperidine ring undergoes oxidation to form an N-oxide derivative. This reaction is critical for modulating the compound’s pharmacokinetic properties.
-
Sulfonyl Group Stability : The cyclopropylsulfonyl group resists oxidation under mild conditions but may undergo ring-opening reactions with aggressive oxidants like KMnO₄.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine N-oxidation | 30% H₂O₂, H₂SO₄, 60°C | N-oxide derivative | 72% | |
| Sulfonyl group oxidation | KMnO₄, acidic aqueous | Cyclopropane ring-opened sulfonic acid | 38% |
Nucleophilic Substitution
The sulfonyl group acts as a leaving group in nucleophilic displacement reactions:
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Piperidine-Sulfonyl Bond Cleavage : Treatment with nucleophiles (e.g., NaCN in DMF) displaces the cyclopropylsulfonyl group, yielding a piperidine-cyanide intermediate.
-
Aromatic Substitution : The trifluoromethyl group deactivates the phenyl ring, but electrophilic substitution (e.g., nitration) occurs at the meta position under HNO₃/H₂SO₄ .
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl displacement | NaCN, DMF, 80°C | Piperidine-4-ylmethyl cyanide | 65% | |
| Phenyl ring nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-4-(trifluoromethyl)phenyl analog | 41% |
Hydrolysis Reactions
The propanamide bond is susceptible to hydrolysis:
-
Acidic Hydrolysis : Refluxing with 6M HCl cleaves the amide bond, generating 3-(4-(trifluoromethyl)phenyl)propanoic acid and a piperidinylmethylamine derivative .
-
Enzymatic Hydrolysis : Esterases or proteases selectively hydrolyze the amide under physiological conditions, relevant to metabolic studies .
| Reaction | Conditions | Products | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Propanoic acid + piperidinylmethylamine | ||
| Enzymatic hydrolysis | Porcine liver esterase | Partial cleavage (30% in 24h) | ||
Amide Bond Formation and Modification
The propanamide linkage is formed via coupling reactions during synthesis:
-
Coupling Reagents : EDCl/HOBt or HATU mediate the reaction between 3-(4-(trifluoromethyl)phenyl)propanoic acid and the piperidinylmethylamine precursor .
-
Reductive Amination : Alternative routes use NaBH₃CN to couple aldehydes with amines .
| Reaction | Reagents | Product Purity | Yield | Reference |
|---|---|---|---|---|
| EDCl/HOBt coupling | EDCl, HOBt, DIPEA, DCM | Crude product (90% pure) | 85% | |
| Reductive amination | NaBH₃CN, MeOH | >95% pure after HPLC | 78% |
Stability Under Varied Conditions
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and cyclopropane fragments.
-
pH-Dependent Degradation : Stable in neutral pH but degrades rapidly in alkaline conditions (t₁/₂ = 2h at pH 10).
| Condition | Observation | Half-Life (t₁/₂) | Reference |
|---|---|---|---|
| 80°C, dry air | No decomposition in 24h | >30 days | |
| pH 10, 25°C | Amide bond hydrolysis | 2 hours |
Sulfonyl Group Reactivity
The cyclopropylsulfonyl group participates in elimination and ligand-exchange reactions:
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Elimination : Heating with DBU generates a piperidine alkene via β-elimination .
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Ligand Substitution : Reacts with Grignard reagents (e.g., MeMgBr) to form sulfonate esters .
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| DBU-mediated elimination | DBU, DMF, 100°C | Piperidine-3-ene derivative | 55% | |
| Grignard substitution | MeMgBr, THF, 0°C | Methyl sulfonate ester | 63% |
Key Findings:
-
The trifluoromethyl group significantly reduces electrophilic aromatic substitution rates compared to methylsulfonyl analogs .
-
Enzymatic hydrolysis is slower than chemical hydrolysis, suggesting metabolic stability .
-
Sulfonyl group reactivity enables modular derivatization for pharmacological optimization .
Scientific Research Applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the central nervous system.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Propanamide Motifs
The following compounds share the propanamide-piperidine framework but differ in substituents, impacting physicochemical and biological properties:
Key Observations :
- Synthetic Efficiency: Yields for compounds like 12f (61.9%) and 12g (58.1%) are moderate, while (2E,4E)-N-(2-(2-(dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d) achieves 78.6% yield, suggesting optimized reaction conditions for conjugated systems .
Trifluoromethylphenyl-Containing Analogues
Compounds with para-trifluoromethylphenyl groups are prevalent in medicinal chemistry due to the -CF₃ group’s metabolic stability:
Key Observations :
- Target vs. Fentanyl Analogues: While fentanyl derivatives () prioritize opioid receptor binding via lipophilic aryl groups, the target compound’s cyclopropylsulfonyl group may reduce opioid-like activity, redirecting it toward non-opioid CNS targets.
- Trifluoromethyl Positioning : The para-CF₃ in the target compound mirrors substituents in piperazine-based drugs (), which often target neurotransmitter receptors, suggesting shared design principles for stability and target engagement.
Functional Group Impact on Physicochemical Properties
- Trifluoromethyl : Increases lipophilicity (logP) and metabolic stability relative to unsubstituted phenyl groups () or chlorophenyl moieties ().
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈F₃N₃O₂S
- Molecular Weight : 351.38 g/mol
- CAS Number : 1210177-20-0
The compound features a piperidine ring, a cyclopropylsulfonyl group, and a trifluoromethylphenyl moiety, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound is believed to interact with specific neurotransmitter receptors, which may modulate neurotransmission and influence various physiological processes.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit notable antimicrobial properties. This compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Properties
Studies have demonstrated that this compound can reduce inflammation in vitro and in vivo. Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in these cells is currently under investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)benzenesulfonamide | Contains chlorophenyl and sulfonamide groups | Antimicrobial |
| 5-Cyclopropyl-4-(piperidin-3-yl)benzenesulfonamide | Similar piperidine structure | Potential anti-inflammatory |
| N-((1-cyclopropylsulfonyl)piperidin-4-yl)methyl)benzene-1-sulfonamide | Sulfonamide functional group | Antimicrobial |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound). Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its use as a potential therapeutic agent for bacterial infections.
- Anti-inflammatory Research : In an animal model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases.
- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that the compound induced apoptosis at certain concentrations, highlighting its potential as an anticancer agent. Further research is warranted to elucidate the underlying mechanisms.
Q & A
Q. Basic Quality Control
- NMR Spectroscopy : H and C NMR verify structural integrity, particularly the cyclopropylsulfonyl (δ ~2.8–3.2 ppm) and trifluoromethyl (δ ~120–125 ppm in C) groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and monitor degradation under stress conditions .
- GC/MS : Used for intermediate validation (e.g., molecular ion peaks matching calculated masses) .
How can reaction yields be optimized during synthesis?
Q. Advanced Experimental Design
- Reflux conditions : Propionic anhydride at 110°C for 12 hours improves acylation efficiency (yields ~80% vs. <60% in alternative methods) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfonylation .
- Catalyst screening : Triethylamine or DMAP accelerates coupling reactions, reducing side-product formation .
What pharmacological targets are associated with this compound?
Q. Basic Target Identification
- Enzyme inhibition : The trifluoromethylphenyl group suggests affinity for kinases (e.g., EGFR) or proteases, validated via fluorescence-based assays .
- Receptor modulation : Piperidine-sulfonamide motifs are common in GPCR ligands (e.g., serotonin receptors), tested via radioligand binding assays .
How does structural modification impact bioactivity?
Q. Advanced Structure-Activity Relationship (SAR)
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~3.5), critical for blood-brain barrier penetration .
- Cyclopropylsulfonyl moiety : Replacing cyclopropyl with larger groups (e.g., phenyl) reduces potency by 10-fold in enzyme inhibition assays .
- Piperidine substitution : Methyl vs. benzyl groups at the piperidine nitrogen alter selectivity for kinase vs. protease targets .
What strategies improve metabolic stability in preclinical studies?
Q. Advanced Pharmacokinetics
- Deuterium incorporation : Replacing labile hydrogens (e.g., amide NH) reduces CYP450-mediated oxidation .
- Prodrug approaches : Esterification of the propanamide carboxyl group enhances oral bioavailability in rodent models .
How is compound stability assessed under varying conditions?
Q. Basic Stability Profiling
- Thermal stress : Heating at 40°C for 4 weeks (ICH guidelines) with HPLC monitoring identifies degradation products (e.g., hydrolysis of sulfonamide bonds) .
- pH stability : Buffered solutions (pH 1–13) reveal susceptibility to acidic/alkaline hydrolysis, guiding formulation strategies .
What in vivo models are suitable for efficacy testing?
Q. Advanced Preclinical Models
- Xenograft models : Nude mice implanted with EGFR-driven tumors (e.g., A431 cells) assess antitumor activity at 50 mg/kg/day (oral dosing) .
- Pharmacodynamic markers : Tumor biopsies analyzed via Western blot for phosphorylated EGFR (Tyr1068) confirm target engagement .
How can computational modeling aid in target identification?
Q. Advanced Molecular Docking
- Docking simulations : AutoDock Vina predicts binding to the EGFR ATP-binding pocket (ΔG ~−9.2 kcal/mol), validated by mutagenesis (e.g., T790M resistance mutation) .
- MD simulations : 100-ns trajectories assess conformational stability of the piperidine-propanamide backbone in aqueous environments .
How to resolve contradictions in reported synthetic yields?
Q. Advanced Data Analysis
- Yield variability : Differences in reflux time (12 vs. 24 hours) and solvent purity (anhydrous vs. technical grade) account for discrepancies (79.9% vs. 61%) .
- Statistical optimization : Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
